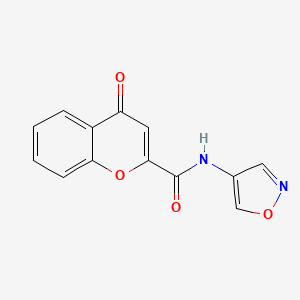

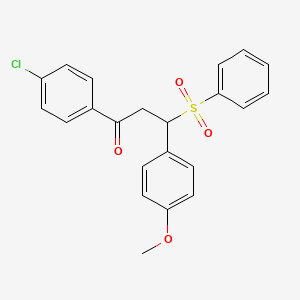

![molecular formula C12H12FNO2 B2545032 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1695305-20-4](/img/structure/B2545032.png)

7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Fluoro-1H-indole” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides, to achieve highly functionalized molecular targets . The process involves four steps with a 2–3 min residence time, and no aqueous work-up .

Molecular Structure Analysis

The molecular weight of “7-Fluoro-1H-indole” is 135.14 . Its empirical formula is C8H6FN .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of new spiro-fused indoles include carbamoylation and imidation reactions .

Physical And Chemical Properties Analysis

“7-Fluoro-1H-indole” is a solid substance . It is stored at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Polyimides : A study by Zhang et al. (2010) explored the creation of novel polyimides using a monomer related to 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. These polyimides demonstrated solubility in various organic solvents and showed promise for applications due to their transparent, flexible film-forming ability with low moisture absorption and dielectric constants (Zhang et al., 2010).

Facile Synthesis of Spiro[Indole-Oxiranes] : Research by Dandia et al. (2011) presented an environmentally benign pathway for the synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, highlighting the potential for these compounds in antimicrobial activity and antioxidant properties (Dandia et al., 2011).

Pharmacological Potential of Cebranopadol : Schunk et al. (2014) reported on cebranopadol, a potent analgesic NOP and opioid receptor agonist, derived from a compound structurally related to 7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. Cebranopadol is being explored for treating severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Synthesis of Fluorinated Spiro[Oxindole-Thiazolidine] : Ali and Abdel-Rahman (2014) developed routes for creating novel fluorinated spiro[oxindole-thiazolidinone] compounds, incorporating sulfur and phosphorus heterocycles. These compounds exhibited antioxidant activities, suggesting their applicability in the development of novel therapeutic agents (Ali & Abdel-Rahman, 2014).

Photochemistry of Quinone Diazides : Sundberg and Baxter (1986) investigated an indole quinone diazide, a precursor of a spiro-cyclopropane-indol-7-one structure, revealing processes like oxygen transfer and carbenoid addition during photolysis. This highlights the potential use of such compounds in photochemical applications (Sundberg & Baxter, 1986).

Synthesis of Spiroindoline Derivatives : Al-Thebeiti and El-zohry (1995) synthesized new spiroindoline derivatives incorporated with pyrazoloheterocycles, which could be relevant in developing new pharmaceutical compounds (Al-Thebeiti & El-zohry, 1995).

Aerobic Dearomative Reaction of Indole Derivatives : Zhang et al. (2016) developed a visible-light-induced aerobic dearomative reaction of indoles, providing access to diverse indolone scaffolds. This method could be instrumental in organic synthesis and pharmaceutical research (Zhang et al., 2016).

One-Pot Synthesis of α-Fluoro-β-Amino Acid and Indole Spiro-Derivatives : Tang et al. (2014) reported a novel strategy for generating α-fluoro-β-amino acid derivatives through the nucleophilic addition of arynes and aziridines. This demonstrates the potential of these compounds in medicinal chemistry and drug development (Tang et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-fluorospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMVNLYXJVNAFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C(=CC=C3)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

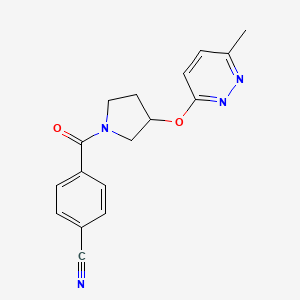

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2544949.png)

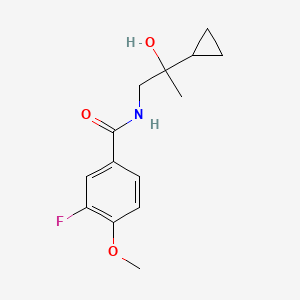

![4-Methyl-2-propyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)

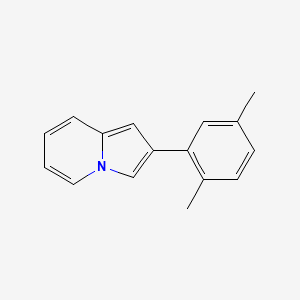

![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)

![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

![Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2544957.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)

![N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544972.png)